molecular formula C14H18ClNOS2 B12776353 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 134478-61-8

2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B12776353
CAS No.: 134478-61-8
M. Wt: 315.9 g/mol
InChI Key: NBUFZNBWWXFBBC-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiophene ring, a methoxyphenyl group, and a dimethylamine moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a thiophene derivative.

    Introduction of the Dimethylamine Group: The dimethylamine group is often introduced through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be critical to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways or receptors.

Industry

In the materials science industry, this compound can be used to develop new materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and methoxyphenyl group can participate in π-π stacking interactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethanamine: Lacks the methoxyphenyl and dimethylamine groups, making it less versatile in chemical reactions.

    3-Methoxyphenylamine: Lacks the thiophene ring, reducing its potential for π-π stacking interactions.

    N,N-Dimethylthiophenemethanamine: Lacks the methoxyphenyl group, limiting its biological activity.

Uniqueness

2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

134478-61-8

Molecular Formula

C14H18ClNOS2

Molecular Weight

315.9 g/mol

IUPAC Name

1-[3-(3-methoxyphenyl)sulfanylthiophen-2-yl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C14H17NOS2.ClH/c1-15(2)10-14-13(7-8-17-14)18-12-6-4-5-11(9-12)16-3;/h4-9H,10H2,1-3H3;1H

InChI Key

NBUFZNBWWXFBBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)OC.Cl

Origin of Product

United States

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